molecular formula C18H16FN3O3 B2686633 N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide CAS No. 1356781-74-2

N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide

カタログ番号: B2686633
CAS番号: 1356781-74-2
分子量: 341.342
InChIキー: XUZWWXRRCNOVND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Academic Research Context and Historical Development

The development of N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide is rooted in decades of research on fluorinated benzamides and cyanoacrylamide derivatives. Fluorobenzamide motifs, such as N-(3-aminopropyl)-3-fluorobenzamide (C₁₀H₁₃FN₂O), have been widely explored for their metabolic stability and ability to modulate protein-protein interactions. Concurrently, cyanoacrylamides like 2-cyano-3-(furan-3-yl)prop-2-enoic acid (C₈H₅NO₃) emerged as versatile electrophilic warheads in covalent inhibitor design. The fusion of these pharmacophores into a single entity likely originated from efforts to enhance binding kinetics and selectivity, as seen in earlier studies on furan-containing acrylamides.

A pivotal milestone was the 2007 synthesis of 2-cyanoacrylates bearing furan moieties, which demonstrated herbicidal and antifungal activities. This work validated the furan ring’s role in conferring π-stacking capabilities and moderate lipophilicity, properties critical for membrane permeability. Subsequent innovations, such as the 2013 patent on furan-based polyamides, highlighted the structural versatility of furan dicarboxylic acid derivatives in polymer science, indirectly informing small-molecule drug design. By 2025, research expanded to thiophene- and benzothiazole-fused cyanoacrylamides, establishing structure-activity relationship (SAR) principles that guided the rational design of the title compound.

Significance in Medicinal Chemistry Research

N-[3-[[(Z)-2-Cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide epitomizes three key trends in modern drug discovery:

  • Bioisosteric Optimization : The 3-fluorobenzamide group serves as a bioisostere for carboxylic acids, mitigating ionization-related bioavailability issues while maintaining hydrogen-bonding capacity.
  • Covalent Targeting : The (Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl moiety enables reversible Michael addition with cysteine thiols in enzymatic active sites, a mechanism exploited in kinase inhibitors.
  • Heterocyclic Scaffolding : The furan ring’s electron-rich system facilitates π-π interactions with aromatic residues in targets like EGFR and CDK2, as demonstrated in molecular docking studies of analogous compounds.

Recent work on 3-[5-(benzothiazol-2-yl)furan-2-yl]-2-cyanoprop-2-enamide (C₁₂H₈N₂O₂S) revealed nanomolar inhibitory activity against tyrosine kinases, underscoring the therapeutic potential of furan-cyanoacrylamide hybrids. Similarly, anti-cancer evaluations of thiophene-containing analogs showed IC₅₀ values as low as 24.51 µM against HepG2 cells, validating the pharmacophoric importance of the cyanoacrylamide group.

Classification within Cyanoacrylamide-Based Compound Research

This compound belongs to a subclass of Z-configured cyanoacrylamides characterized by:

  • Arylfluoride Substitutions : The 3-fluorobenzamide group enhances blood-brain barrier penetration compared to non-fluorinated analogs, as observed in CNS-targeted agents.
  • Heterocyclic Linkers : The furan-2-yl group provides a planar, rigid spacer that minimizes entropic penalties during target binding, a feature shared with 2-cyano-3-(furan-3-yl)prop-2-enoic acid derivatives.
  • Propylamino Bridges : The three-carbon chain between the benzamide and cyanoacrylamide groups balances flexibility and conformational restriction, optimizing interactions with deep hydrophobic pockets.

Structurally, it diverges from earlier cyanoacrylates like ethyl 2-cyano-3-(tetrahydrofuran-2-yl)acrylate by replacing the ester with an amide linkage, improving metabolic stability. Compared to benzothiazole-fused analogs, the absence of a fused heterocycle reduces molecular weight (predicted ~380 g/mol), potentially enhancing solubility.

Current Research Landscape and Challenges

Recent studies focus on three axes:

  • Synthetic Methodology : Optimizing the Z-selectivity during cyanoacrylamide formation remains challenging. A 2025 protocol using piperidine-catalyzed Knoevenagel condensations achieved 81–96% yields for related thiophene derivatives, suggesting viable routes for scaling production.
  • Target Identification : Computational screens predict affinity for ERα and Topoisomerase II, but experimental validation is pending. The fluorobenzamide moiety may confer selectivity for nuclear receptors over kinases.
  • ADMET Profiling : In silico analyses of analogs indicate compliance with Lipinski’s rules (molecular weight <500, logP <5), though the furan ring’s susceptibility to oxidative metabolism warrants further study.

Key challenges include:

  • Stereochemical Purity : Maintaining the Z-configuration during storage and delivery, as isomerization to the E-form could abrogate activity.
  • Solubility Limitations : The compound’s calculated logP (~3.5) suggests moderate hydrophobicity, necessitating formulation strategies for in vivo applications.
  • Target Overlap : Cross-reactivity with off-target kinases, a issue observed in benzothiazole-containing cyanoacrylamides, may require structural refinement.

特性

IUPAC Name

N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-15-5-1-4-13(10-15)17(23)21-7-3-8-22-18(24)14(12-20)11-16-6-2-9-25-16/h1-2,4-6,9-11H,3,7-8H2,(H,21,23)(H,22,24)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWWXRRCNOVND-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCNC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, structural characteristics, and potential therapeutic applications based on available research findings.

Structural Overview

The molecular formula of N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide is C18H16FN3O3C_{18}H_{16}FN_{3}O_{3}, with a molecular weight of approximately 341.34 g/mol. The compound features several functional groups, including a cyano group , an amide bond , and a fluorobenzene moiety , which are significant for its biological interactions and reactivity.

Molecular Structure

PropertyValue
Molecular FormulaC18H16FN3O3
Molecular Weight341.34 g/mol
CAS Number1356781-74-2
Functional GroupsCyano, Amide, Fluorobenzene

The biological activity of N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide is primarily linked to its interaction with specific biological targets, such as enzymes and receptors. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

  • Antitumor Activity : Compounds containing furan and cyano groups have been associated with anticancer properties. For example, derivatives of furan are known to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The amide bond in the structure may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .
  • Antimicrobial Effects : Furan derivatives are recognized for their antibacterial and antifungal activities. The presence of multiple functional groups may contribute to enhanced interaction with microbial targets .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide:

  • In Vitro Studies : Research has demonstrated that furan-containing compounds can inhibit the growth of various cancer cell lines. For instance, a study reported that derivatives with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .
  • In Vivo Studies : Animal models have shown that compounds related to N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide can reduce tumor size and improve survival rates when administered in appropriate dosages .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Its structure suggests that it may interact with various biological targets involved in cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and furan groups is believed to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of furan-based compounds showed significant activity against breast cancer cell lines, suggesting a potential pathway for N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide to exhibit similar properties .

Enzyme Inhibition

N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence suggesting that N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide may possess antimicrobial properties.

Mechanism of Antimicrobial Action

The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Research into related compounds has shown promising results against both Gram-positive and Gram-negative bacteria .

Case Study:
In vitro studies have indicated that furan derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting the potential for N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide to serve as a lead compound for developing new antibiotics .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core features with several benzamide-based pesticides and bioactive molecules. Key structural differences include:

Compound Name Key Substituents Use/Activity Source
Target Compound 3-fluorobenzamide, (Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl, propylamine linker Not explicitly stated -
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Trifluoromethyl group, isopropoxy-phenyl Fungicide
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Chlorophenyl, tetrahydrofuranone, cyclopropane Fungicide
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) 2,6-difluorobenzamide, 4-chlorophenyl urea Insect growth regulator
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 3-chlorophenyl-furan, 4-methoxybenzamide, methoxypropylamine Research chemical (no specified use)
Key Observations:
  • Fluorine vs. Chlorine/Methoxy Substituents : The 3-fluorobenzamide group in the target compound may enhance electronic effects (e.g., increased electronegativity and metabolic stability) compared to chlorinated or methoxy-substituted analogs like diflubenzuron or the compound from .
  • Linker Flexibility : The propylamine spacer in the target compound contrasts with the urea linker in diflubenzuron or the cyclopropane in cyprofuram, which could influence conformational flexibility and bioavailability .

Functional Group Implications

  • α,β-Unsaturated Carbonyl: The (Z)-configured enone system in the target compound is analogous to bioactive enones in pharmaceuticals, which often act as Michael acceptors or enzyme inhibitors. This feature is absent in simpler benzamide pesticides like flutolanil .

Q & A

Q. Which QSAR models explain antibacterial activity variations in structural analogs?

  • Methodological Answer : Build 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields. Train with IC₅₀ data from analogs with modified fluorobenzamide or furan groups. Validate predictive power via leave-one-out cross-validation (q² > 0.5) and external test sets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。